2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide
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Overview
Description
2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a 2,6-dimethylphenyl ring and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide typically involves the reaction of 2,6-dimethylphenylhydrazine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dimethylphenylhydrazine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by inhibiting or activating specific pathways, leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar structural motif.
Procainamide: An antiarrhythmic agent with related chemical properties.
Tocainide: Another antiarrhythmic compound with structural similarities.
Uniqueness
2-(2,6-Dimethylphenyl)-N-ethylhydrazine-1-carboxamide is unique due to its specific hydrazine group and ethyl substitution, which confer distinct chemical and biological properties
Properties
CAS No. |
6670-80-0 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,6-dimethylanilino)-3-ethylurea |
InChI |
InChI=1S/C11H17N3O/c1-4-12-11(15)14-13-10-8(2)6-5-7-9(10)3/h5-7,13H,4H2,1-3H3,(H2,12,14,15) |
InChI Key |
UDMXIAPJFWRZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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